4-Amino-2-morpholino-6-phenyl-3,5-pyridinedicarbonitrile
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Overview
Description
4-Amino-2-morpholino-6-phenyl-3,5-pyridinedicarbonitrile is a chemical compound with an intriguing structure. It belongs to the class of pyridine derivatives and exhibits interesting fluorescence properties. Let’s explore its synthesis, applications, and more.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2-aminonicotinonitrile with phenylacetonitrile, followed by morpholine substitution. The detailed reaction conditions and mechanisms can be found in the literature .
Industrial Production::
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: The cyano groups (C≡N) make it susceptible to nucleophilic substitution reactions.
Common Reagents: Alkali metal cyanides, strong bases, and oxidizing agents.
Major Products: These depend on reaction conditions and substituents. For example, oxidative coupling may yield dicyanopyridines.
Scientific Research Applications
Chemistry::
Fluorescent Marker: As mentioned earlier, it has been explored as a fluorescent security marker for paper documents.
Organic Synthesis: Its unique structure makes it valuable for designing new organic compounds.
Biological Imaging: Due to its fluorescence, it can be used as a probe for cellular imaging.
Drug Development: Researchers may investigate its potential as a scaffold for drug design.
Security Features: Beyond paper documents, it could find applications in anti-counterfeiting measures for other materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its fluorescence properties suggest interactions with cellular components or biomolecules.
Comparison with Similar Compounds
While 4-Amino-2-morpholino-6-phenyl-3,5-pyridinedicarbonitrile is unique, it shares some features with related pyridine derivatives. Similar compounds include:
2-Aminonicotinonitrile: A precursor in its synthesis.
Other Pyridine Derivatives: Explore compounds with similar functional groups.
Properties
Molecular Formula |
C17H15N5O |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
4-amino-2-morpholin-4-yl-6-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H15N5O/c18-10-13-15(20)14(11-19)17(22-6-8-23-9-7-22)21-16(13)12-4-2-1-3-5-12/h1-5H,6-9H2,(H2,20,21) |
InChI Key |
MGIOARKQYHBYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=N2)C3=CC=CC=C3)C#N)N)C#N |
Origin of Product |
United States |
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